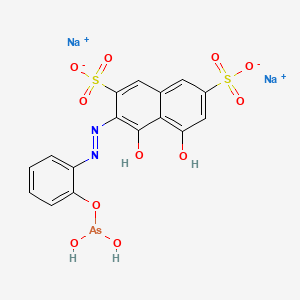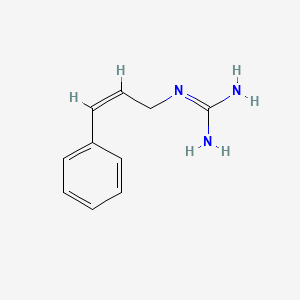
Cinnamylguanidine, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamylguanidine, (Z)- is a chemical compound with the molecular formula C10H13N3 It is a derivative of guanidine, featuring a cinnamyl group attached to the guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnamylguanidine, (Z)- can be synthesized through several methods. One common approach involves the guanylation of cinnamylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction typically occurs under mild conditions in an aqueous medium . Another method involves the catalytic guanylation reaction of amines with carbodiimides, which can be performed under various conditions depending on the desired product .
Industrial Production Methods
Industrial production of cinnamylguanidine, (Z)- often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamylguanidine, (Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cinnamylguanidine, (Z)- into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamylguanidine oxide, while reduction could produce cinnamylguanidine hydride.
Applications De Recherche Scientifique
Cinnamylguanidine, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: Cinnamylguanidine, (Z)- is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of cinnamylguanidine, (Z)- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Cinnamylguanidine, (Z)- can be compared with other similar compounds, such as:
Cinnamylguanidine, (E)-: The (E)-isomer has a different spatial arrangement, which can lead to different chemical and biological properties.
Cinnamylamine: This compound lacks the guanidine moiety, resulting in different reactivity and applications.
Guanidine derivatives: Other guanidine derivatives may have different substituents, leading to variations in their chemical and biological activities.
Cinnamylguanidine, (Z)- is unique due to its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5924-65-2 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-[(Z)-3-phenylprop-2-enyl]guanidine |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |
Clé InChI |
PVTRCZCFBBXXQG-DAXSKMNVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\CN=C(N)N |
SMILES canonique |
C1=CC=C(C=C1)C=CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



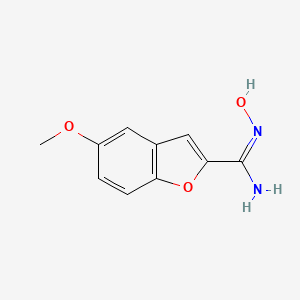

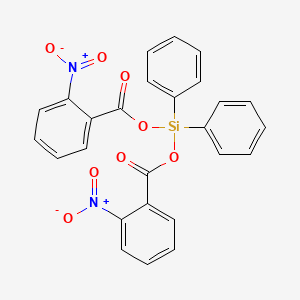
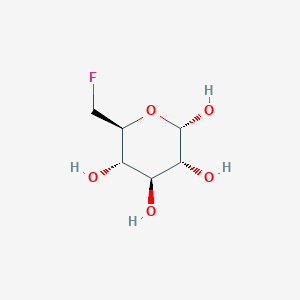

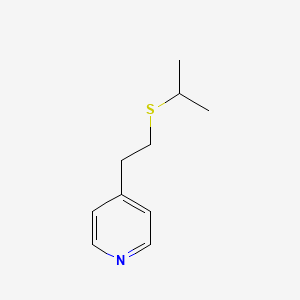
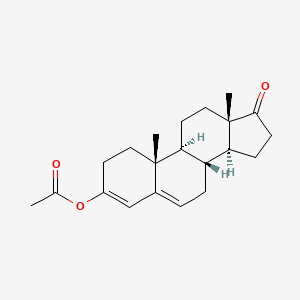


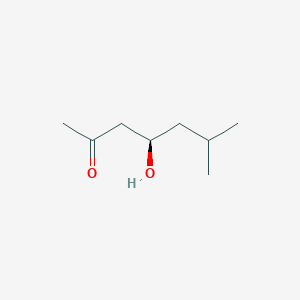
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
